Chloranilic acid barium salt trihydrate

Description

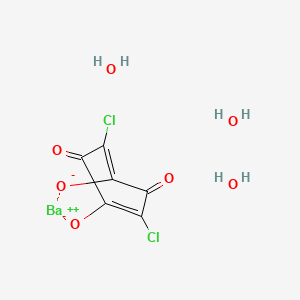

Chloranilic Acid Barium Salt Trihydrate (CAS: 13435-46-6) is a coordination compound with the molecular formula Ba(C₆Cl₂O₄)·3H₂O. It is derived from chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone), where the barium cation replaces two protons from the acid. Key properties include:

- Physical Properties: Density of 3.18 g/mL, melting point of 414°C, and a monoclinic crystal structure.

- Applications: Primarily used in colorimetric sulfate analysis due to its selective precipitation with sulfate ions.

- Safety: Classified as an oxidizing agent (GHS03) and toxic to organs (GHS07, GHS09).

Properties

IUPAC Name |

barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O4.Ba.3H2O/c7-1-3(9)5(11)2(8)6(12)4(1)10;;;;/h9,12H;;3*1H2/q;+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYXJFSACCVNDM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].O.O.O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BaCl2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32458-20-1 | |

| Record name | Chloranilic acid barium salt trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Stoichiometry and Mechanism

The most widely documented method involves the neutralization of chloranilic acid (C₆H₂Cl₂O₄) with barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in a 1:1 molar ratio. The reaction proceeds as follows:

Chloranilic acid acts as a dibasic acid, donating two protons to form the barium salt. The trihydrate structure arises from the coordination of three water molecules to the barium ion during crystallization.

Reactant Preparation

Mixing and Heating

The reactants are combined in a 1:1 molar ratio under continuous stirring. The mixture is heated to 75–95°C for 1–2 hours, during which the solution transitions from a heterogeneous slurry to a homogeneous purple suspension.

Crystallization and Filtration

Upon cooling to 10–15°C, the product precipitates as fine crystals. Vacuum filtration isolates the solid, which is subsequently washed with cold water to remove unreacted starting materials.

Drying

The filter cake is dried in a vacuum oven at 90–95°C for 12–24 hours, yielding a free-flowing powder with >97% purity.

Process Optimization

Alternative Methods and Industrial-Scale Production

Metathesis Reactions

Barium chloride (BaCl₂) can replace barium hydroxide in reactions with sodium chloranilate (Na₂C₆Cl₂O₄):

This method avoids alkaline conditions but requires strict pH control to prevent barium carbonate formation from atmospheric CO₂.

Scalability and Industrial Practices

American Elements reports bulk production capabilities using continuous flow reactors, which enhance mixing efficiency and reduce reaction times. Key industrial parameters include:

-

Residence time : 30–60 minutes at 85°C.

-

Particle size control : Jet milling ensures uniform crystal morphology (1–10 µm).

Characterization and Quality Control

Purity Analysis

Chemical Reactions Analysis

Types of Reactions

Chloranilic acid barium salt trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, typically involving reducing agents like sodium borohydride.

Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chloranilic acid derivatives, while reduction can produce partially or fully reduced forms of the compound .

Scientific Research Applications

Analytical Chemistry

Chloranilic acid barium salt trihydrate is primarily utilized as a reagent in analytical chemistry. Its applications include:

- Sulfate Ion Determination : The compound reacts specifically with sulfate ions to form a precipitate, allowing for quantitative analysis of sulfate in environmental samples and industrial effluents. This method is particularly valuable in monitoring water quality and ensuring compliance with environmental regulations .

- Complexation Studies : It can form complexes with various metal ions, which are useful in the study of metal ion interactions and the development of new analytical techniques for trace metal analysis .

Material Science

In material science, this compound is explored for its potential in synthesizing new materials:

- Polymer Synthesis : The compound is investigated for its use in creating novel polymers with enhanced properties. Its ability to act as a precursor in polymerization reactions can lead to materials with specific mechanical and thermal characteristics .

- Dyes and Pigments : It plays a role in the production of dyes and pigments. The unique properties of chloranilic acid derivatives allow for the development of colorants that are stable and have vibrant hues, making them suitable for various applications including textiles and coatings .

Biological Studies

Research into the biological activities of this compound is ongoing:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further research into its potential as an antibacterial agent . Its interactions with biomolecules could lead to insights into new therapeutic applications.

- Corrosion Inhibition : The compound has been studied for its ability to inhibit corrosion in metals, particularly iron. This application is significant in industrial settings where metal degradation poses a risk to infrastructure integrity .

Industrial Applications

This compound finds several applications in industry:

- Textile Industry : As a mordant, it enhances dye fixation on fabrics, improving color retention and vibrancy. This property is particularly important in the textile industry where color fastness is critical .

- Chemical Manufacturing : It serves as an intermediate in the synthesis of other chemical compounds, facilitating the production of various industrial chemicals .

Case Studies and Research Findings

- Sulfate Determination Methodology : A study demonstrated that using this compound significantly improved the accuracy of sulfate ion detection in wastewater samples compared to traditional methods .

- Corrosion Inhibition Research : Investigations into its corrosion inhibition properties revealed that this compound could effectively reduce iron corrosion rates under specific conditions, suggesting potential applications in protective coatings .

- Material Development : Recent research focused on synthesizing novel polymer composites using this compound as a key component, resulting in materials with enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of chloranilic acid barium salt trihydrate involves its interaction with specific molecular targets. In analytical chemistry, it reacts with sulfate ions to form a precipitate, which can be quantitatively measured. The compound’s interactions with other molecules and ions are governed by its chemical structure and reactivity .

Comparison with Similar Compounds

Chloranilic Acid Salts of Other Metals

Key Findings :

Key Findings :

Structurally Related Quinones

Key Findings :

- Cyanochloranilic acid introduces a cyano group, improving metal-binding properties compared to chloranilic acid.

- o-Chloranil lacks the hydroxyl groups of chloranilic acid, limiting its use in salt formation.

Data Tables

Table 1: Physical and Chemical Properties

Critical Notes

- CAS Number Confusion: Some sources erroneously list CAS 10294-38-9 for barium chloranilate trihydrate, which actually corresponds to barium chlorate monohydrate. Verified CAS for barium chloranilate trihydrate is 13435-46-6.

- Safety : Barium chloranilate’s toxicity (renal, pulmonary) necessitates strict handling protocols, whereas barium perchlorate requires explosion precautions.

Biological Activity

Chloranilic acid barium salt trihydrate (CAS No. 10294-38-9) is a chemical compound with notable biological and chemical properties. This article will explore its biological activity, including its mechanisms, applications in research, and relevant safety considerations.

- Molecular Formula : BaCl₂·C₆H₄Cl₂O₄·3H₂O

- Molecular Weight : 398.34 g/mol

- Appearance : Gray to dark purple or black powder

- Solubility : Insoluble in water, benzene, ether, and ethanol .

This compound exhibits biological activity through its interaction with various biomolecules. Its mechanism of action is primarily based on its ability to form complexes with metal ions and react with specific molecular targets. For instance, it is utilized in analytical chemistry for the quantitative determination of sulfate ions by forming precipitates that can be measured spectrophotometrically .

Key Reactions

- Complex Formation : It can form stable complexes with transition metals, which may influence enzymatic activities.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, potentially affecting cellular redox states.

- Substitution Reactions : Chloranilic acid barium salt can participate in substitution reactions, leading to the formation of various derivatives that may exhibit distinct biological activities.

Biological Applications

This compound has been investigated for several biological applications:

- Analytical Chemistry : It serves as a reagent for sulfate ion determination, which is crucial in environmental and biological studies.

- Material Science : Research indicates potential uses in synthesizing new materials with unique properties, including ferroelectric materials .

- Pharmacological Studies : Preliminary studies suggest it may interact with biological systems, although comprehensive toxicity and efficacy evaluations are necessary.

Toxicological Profile

The compound is classified as toxic if ingested or inhaled, with potential risks including respiratory distress and gastrointestinal irritation. Safety data sheets emphasize the need for protective equipment when handling this substance due to its hazardous nature .

Toxicity Data Summary

| Toxicity Route | Effect |

|---|---|

| Ingestion | Toxic; may cause serious illness |

| Inhalation | Toxic; can lead to respiratory issues |

| Skin Contact | May cause irritation |

Case Studies and Research Findings

- Sulfate Ion Determination :

- Material Synthesis :

- Biological Interactions :

Q & A

Basic: What are the recommended methods for synthesizing chloranilic acid barium salt trihydrate, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves reacting chloranilic acid with a barium salt (e.g., barium chloride dihydrate) in aqueous solution under controlled pH (neutral to slightly acidic). Key steps:

Precipitation: Mix stoichiometric amounts of chloranilic acid and barium chloride dihydrate under reflux at 60–80°C for 2–4 hours .

Purification: Filter the precipitate and wash with cold water to remove unreacted ions.

Hydration Control: Dry the product at 40–50°C to retain the trihydrate structure.

Purity Verification: Use X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual impurities .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- XRD: Confirms crystalline structure and phase purity by matching diffraction patterns with reference data .

- FTIR Spectroscopy: Identifies functional groups (e.g., O–H stretching at ~3400 cm⁻¹ for water of hydration) .

- Thermogravimetric Analysis (TGA): Quantifies water content (trihydrate loses ~16.8% mass at 120–200°C) .

- Elemental Analysis: Validates Ba²⁺ and chloranilate ion stoichiometry via EDX or atomic absorption spectroscopy.

Advanced: How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., 27.4 g/100 mL at 15°C vs. 111.2 g/100 mL at 100°C) may arise from:

Purity Variations: Impurities (e.g., residual chloride) alter solubility; use recrystallized samples .

Temperature Control: Ensure precise thermostatic conditions during measurements.

Method Validation: Cross-check with gravimetric analysis or UV-Vis spectroscopy for dissolved ion quantification .

Advanced: What methodologies are suitable for studying the thermodynamic stability of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measures decomposition enthalpy (e.g., endothermic peaks at 250°C for oxygen release) .

- Computational Modeling: Density Functional Theory (DFT) calculates lattice energy and hydration thermodynamics. Pair with experimental TGA data to validate predictions .

Basic: What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

- Storage: Keep in airtight containers at <25°C, away from reducing agents, acids, and combustibles .

- PPE: Wear nitrile gloves, lab coats, and N95 respirators to avoid inhalation of fine particles .

- Spill Management: Neutralize with sodium carbonate and collect residues in hazardous waste containers .

Advanced: How can reaction mechanisms with incompatible substances (e.g., reducing agents) be systematically investigated?

Methodological Answer:

- Controlled Reactivity Tests: Mix small quantities with reducing agents (e.g., ascorbic acid) under inert conditions and monitor gas evolution (O₂ or Cl₂) via gas chromatography .

- Kinetic Studies: Use stopped-flow spectroscopy to track intermediate species formation in acidic environments .

Advanced: What computational tools are effective for modeling this compound’s electronic properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate hydration shell dynamics using software like GROMACS.

- Quantum Chemistry: Employ Gaussian or ORCA to calculate redox potentials and ligand-to-metal charge transfer transitions .

Basic: What are the applications of this compound in analytical chemistry?

Methodological Answer:

- Redox Titrations: Acts as an oxidizing agent in non-aqueous media for quantifying ascorbic acid or sulfites.

- Spectrophotometry: Forms colored complexes with transition metals (e.g., Fe²⁺) for UV-Vis detection .

Advanced: How can single-crystal XRD resolve ambiguities in the compound’s crystallographic data?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution diffraction (≤0.8 Å).

- Rietveld Refinement: Correlate experimental data with theoretical models to resolve occupancy disorders in water molecules .

Advanced: What factorial design approaches optimize synthesis parameters (e.g., pH, temperature)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.